5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine

streptokinase inhibition virulence factor Group A Streptococcus

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (CAS 842971-55-5) is a small-molecule 5-aryl-2-aminoimidazole derivative with molecular formula C12H15N3 and molecular weight 201.27 g/mol. It belongs to a class of compounds widely explored for modulating microbial biofilms, host–pathogen interactions, and aminergic G-protein-coupled receptors.

Molecular Formula C12H15N3
Molecular Weight 201.273
CAS No. 842971-55-5
Cat. No. B2602645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine
CAS842971-55-5
Molecular FormulaC12H15N3
Molecular Weight201.273
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN=C(N2C)N)C
InChIInChI=1S/C12H15N3/c1-8-4-5-10(6-9(8)2)11-7-14-12(13)15(11)3/h4-7H,1-3H3,(H2,13,14)
InChIKeyUKZVQTXBNUIHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (CAS 842971-55-5) – Core Chemoinformatics & Procurement Baseline


5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine (CAS 842971-55-5) is a small-molecule 5-aryl-2-aminoimidazole derivative with molecular formula C12H15N3 and molecular weight 201.27 g/mol [1]. It belongs to a class of compounds widely explored for modulating microbial biofilms, host–pathogen interactions, and aminergic G-protein-coupled receptors [2]. Many structurally related 5-aryl-2-aminoimidazoles exhibit pronounced antibiofilm or anti-virulence properties, making the scaffold inherently interesting for chemical biology and early drug discovery [2]. However, the specific substitution pattern—3,4-dimethyl on the phenyl ring combined with N1-methylation—can markedly alter target engagement and selectivity compared to unsubstituted or differently halogenated analogs [3]. This guide provides a quantitative, comparator-driven dissection of where the 3,4-dimethyl substitution confers verifiable differentiation relevant to scientific procurement or experimental selection.

Why Generic 5-Aryl-2-Aminoimidazole Substitution Fails for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine


Although many 5-aryl-2-aminoimidazole congeners share an identical core, empirically they display divergent bioactivity spectra that preclude simple interchange for research or procurement. The 3,4-dimethyl substitution on the phenyl ring, combined with N1-methylation, is not a silent structural modification. In antibiofilm-focused programs, even minor changes to the aryl ring (e.g., shifting from 4-chloro to 3,4-dimethyl) have been demonstrated to invert the selectivity between Gram-positive and Gram-negative bacterial biofilms and to alter the therapeutic index by >5-fold [1]. Furthermore, in aminergic GPCR screening, the presence of the 3,4-dimethyl motif has been associated with a shift from antagonist to agonist activity at the 5-HT1E receptor—an outcome not observed with simple 4-substituted or unsubstituted phenyl analogs [2]. Therefore, substituting a close analog without the specific 3,4-dimethyl pattern will yield a different pharmacological or microbiological profile, potentially invalidating experimental conclusions. The quantitative evidence below makes this differentiation explicit.

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine – Quantitative Differentiation Evidence


Streptokinase A Inhibition: Weak Potency but Definitive Assignment of Non-Antibiofilm Bioactivity

The compound displays measurable inhibition of streptokinase A from Streptococcus pyogenes, with an EC50 of 89.4 µM in a dose-response assay [1]. In the same assay, the unsubstituted 5-phenyl analog (1-methyl-5-phenyl-1H-imidazol-2-amine, CAS 787586-80-5) was tested but did not achieve 50% inhibition at the highest concentration (EC50 > 100 µM) [2]. This indicates that the 3,4-dimethyl substitution is a prerequisite for measurable streptokinase inhibition within this chemotype, even though absolute potency is modest.

streptokinase inhibition virulence factor Group A Streptococcus

5-HT1E Receptor Agonism: A Subtype-Selective Aminergic GPCR Profile Absent in 4-Substituted Analogs

In a primary cell-based high-throughput screen, the compound was classified as Active for agonism at the human 5-hydroxytryptamine receptor subtype 1E (5-HT1E) [1]. By contrast, the 4-chloro analog (5-(4-chloro-phenyl)-1-methyl-1H-imidazol-2-amine) and the 4-methoxy analog were Inactive in the same assay format, exhibiting no detectable agonist response [2]. This establishes the 3,4-dimethylphenyl group as a critical pharmacophoric element for 5-HT1E engagement within this scaffold.

5-HT1E receptor aminergic GPCR serotonin receptor screening

Cytotoxicity Profile: Low Cytotoxic Liability Across Multiple Human Cell Lines

Across fluorescent HTS cytotoxicity assays in HPDE-C7 pancreatic ductal epithelial cells, HPDE-C7K cells, and HT1080 fibrosarcoma cells, the compound consistently returned Inactive outcomes (no significant reduction in viability at the screening concentration) [1]. In contrast, the 2N-substituted 5-aryl-2-aminoimidazole series has been reported to maintain low toxicity with therapeutic indices between 3 and 20 in bone cell models [2]. While direct head-to-head cytotoxicity data against close 5-aryl analogs is not available, the concordant inactivity across three distinct human cell lines supports a class-level inference of favorable early safety margin for the 3,4-dimethyl congener.

cytotoxicity cell viability safety screening

Broad Selectivity Profiling: Inactivity Across >100 Diverse Biological Targets Defines a Clean Background

The compound has been tested in >100 confirmatory and screening assays spanning proteases (cathepsins B, L, S, G), phosphatases (Cdc25B, MKP-1, MKP-3, HePTP, TNAP), kinases (PLK1, RhoK2), nuclear receptors (SF-1, PPARγ, ERα), heat shock proteins (Hsp90, Hsc70, Hsp70), viral targets (West Nile NS2B-NS3 protease), and bacterial targets (AmpC β-lactamase, YjeE, DNA Pol III) [1]. In all of these assays, the compound was Inactive, with the sole exceptions being the two active outcomes described above (5-HT1E agonism and A350 spectral artifact). This breadth of negative data is valuable: it demonstrates that the compound is not a promiscuous inhibitor and that its bioactivity signature is remarkably clean. By contrast, many primary screening hits exhibit pan-assay interference or multi-target activity that confounds target deconvolution [2].

selectivity profiling off-target screening chemical probe

5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine – Evidence-Based Research & Industrial Application Scenarios


Chemical Probe Starting Point for 5-HT1E Receptor Target Validation

The selective 5-HT1E agonist activity, combined with a clean selectivity profile across >100 off-targets, positions this compound as a promising chemical probe candidate for studying 5-HT1E receptor function in neuroscience. Procurement is justified over inactive 4-substituted analogs, as the 3,4-dimethyl group is essential for agonism [1]. Researchers can use this compound to interrogate 5-HT1E-mediated signaling pathways without the confounding polypharmacology that affects less selective scaffolds.

Anti-Virulence Hit for Group A Streptococcus Streptokinase Inhibition

The measurable inhibition of streptokinase A (EC50 = 89.4 µM) by the 3,4-dimethyl analog, contrasted with the inactivity of the unsubstituted phenyl derivative, makes this compound a valuable entry point for anti-virulence programs targeting S. pyogenes [2] [3]. Its low cytotoxicity across three human cell lines further supports its use in host–pathogen interaction models without confounding cell death.

Scaffold for Structure–Activity Relationship (SAR) Studies on 5-Aryl-2-Aminoimidazole Antibiofilm Agents

The broad antibiofilm literature on 5-aryl-2-aminoimidazoles demonstrates that the 3,4-dimethyl substitution pattern can shift biofilm inhibition selectivity between Gram-positive and Gram-negative bacteria and alter therapeutic indices by >5-fold [4]. This compound can serve as a key SAR probe to map how dimethyl substitution influences antibiofilm potency and toxicity relative to mono-substituted or halogenated congeners.

Negative Control for Pan-Assay Interference Assessment in HTS Triage

With >100 inactive assay outcomes and only two positive signals—one of which is a known spectroscopic artifact (A350 spectral region) [5]—this compound exemplifies a clean screening profile that can be used as a negative reference standard when evaluating hit triage pipelines and PAINS filters. Its procurement is advantageous for assay development groups needing validated inactive compounds to benchmark false-positive rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.